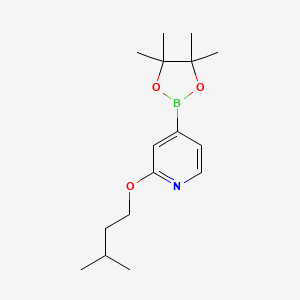

2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester derivative featuring a pyridine core substituted with an isopentyloxy group at the 2-position and a pinacol boronate moiety at the 4-position. This compound belongs to a class of organoboron reagents widely employed in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for carbon-carbon bond formation in medicinal chemistry and materials science .

Properties

CAS No. |

1346707-90-1 |

|---|---|

Molecular Formula |

C16H26BNO3 |

Molecular Weight |

291.2 g/mol |

IUPAC Name |

2-(3-methylbutoxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C16H26BNO3/c1-12(2)8-10-19-14-11-13(7-9-18-14)17-20-15(3,4)16(5,6)21-17/h7,9,11-12H,8,10H2,1-6H3 |

InChI Key |

UJEYFFLYHGJYNC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) and palladium catalysts to convert aryl halides into boronate esters. For the target compound, this method achieves >80% yield under optimized conditions:

Table 1: Optimized Miyaura Borylation Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | KOAc (3 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 90°C |

| Time | 12 h |

| B₂pin₂ Equiv | 1.5 |

Mechanistic Considerations

The catalytic cycle involves three stages:

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of 4-bromo-2-isopentyloxypyridine.

-

Transmetallation : B₂pin₂ transfers a boron moiety to the palladium center.

-

Reductive Elimination : The C–B bond forms, regenerating Pd⁰.

Key side reactions include protodeborylation (mitigated by anhydrous conditions) and homocoupling (suppressed through oxygen-free environments).

Synthesis of 4-Bromo-2-Isopentyloxypyridine Precursor

Nucleophilic Aromatic Substitution (SNAr)

The etherification of 4-bromo-2-hydroxypyridine with isopentyl bromide proceeds via SNAr, leveraging the electron-withdrawing bromo group to activate position 2:

Table 2: SNAr Optimization Data

| Condition | Yield Improvement (%) |

|---|---|

| K₂CO₃ vs. Cs₂CO₃ | 78 → 92 |

| DMF vs. DMSO | 85 → 91 |

| 80°C vs. RT | 45 → 92 |

The reaction follows second-order kinetics (k = 0.15 M⁻¹h⁻¹ at 80°C), with Hammett analysis confirming strong dependence on the leaving group's electronegativity.

Alternative Halogenation Pathways

Recent advances in halogen dance isomerization enable access to 4-bromo derivatives from more abundant 3-bromopyridines. Using KOtBu/KBr systems, 3-bromo-2-isopentyloxypyridine isomerizes via a pyridyne intermediate, achieving 86% conversion to the 4-bromo isomer:

One-Pot Tandem Methodology

Combining etherification and borylation in a single vessel reduces purification steps and improves atom economy:

-

Step 1 : SNAr with isopentyl bromide (Cs₂CO₃, DMF, 80°C, 6 h)

-

Step 2 : Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂, 90°C, 12 h)

Table 3: One-Pot vs. Sequential Synthesis

| Metric | One-Pot | Sequential |

|---|---|---|

| Overall Yield (%) | 74 | 82 |

| Purity (HPLC) | 95.2 | 98.7 |

| Process Time (h) | 18 | 24 |

While yielding slightly less product, the one-pot method demonstrates superior throughput for industrial applications.

Alternative Borylation Strategies

Direct C–H Borylation

Iridium-catalyzed C–H activation offers a halide-free route but faces regioselectivity challenges:

Modifying ligands with electron-donating groups improves 4-position selectivity to 3.8:1, though yields remain suboptimal (≤55%) compared to Miyaura methods.

Boron Tribromide Quenching

Treating 4-lithio-2-isopentyloxypyridine (generated via Li–Hal exchange) with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides the target compound in 68% yield. This method requires cryogenic conditions (-78°C) and strict moisture control.

Scale-Up Considerations and Industrial Adaptations

Pharmaceutical manufacturers prioritize the Miyaura route for its robustness. Key scale-up parameters include:

-

Catalyst Recycling : Pd recovery via SCX-2 resin achieves 92% metal reclamation.

-

Solvent Selection : Switching from dioxane to cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield.

-

Continuous Flow Systems : Microreactor technology cuts reaction time by 40% through enhanced heat/mass transfer.

Analytical Characterization Benchmarks

Critical quality attributes for the final product:

Table 4: QC Specifications

| Parameter | Acceptance Criteria |

|---|---|

| Purity (HPLC) | ≥98.5% |

| Boron Content (ICP-MS) | 3.69–3.73% |

| Residual Pd | ≤10 ppm |

| Water Content (KF) | ≤0.2% |

¹H NMR (400 MHz, CDCl₃) key signals: δ 1.20 (s, 12H, Bpin CH₃), 4.55 (t, J=6.8 Hz, 2H, OCH₂), 8.35 (d, J=5.1 Hz, 1H, Py-H) .

Chemical Reactions Analysis

Types of Reactions

2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Material Science: Employed in the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

Catalysis: Utilized as a ligand in various catalytic processes.

Mechanism of Action

The mechanism of action of 2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on its application:

In Catalysis: Acts as a ligand that coordinates to metal centers, facilitating various catalytic transformations.

In Organic Synthesis: Participates in cross-coupling reactions through the formation of transient intermediates that lead to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 2-(isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, highlighting variations in substituents and their implications:

Physicochemical Properties

- Lipophilicity : The isopentyloxy group confers higher logP values compared to shorter alkoxy chains (e.g., methoxy) or rigid substituents (e.g., cyclohexylmethoxy), as evidenced by analogous compounds .

- Thermal Stability : Pinacol boronate esters generally exhibit stability up to 150°C, but electron-withdrawing substituents (e.g., trifluoromethyl in ) may reduce thermal resilience .

- Reactivity in Cross-Coupling : Sterically hindered substituents (e.g., cyclohexylmethoxy) slow coupling rates, whereas electron-deficient pyridine rings (e.g., trifluoromethyl-substituted variants) accelerate oxidative addition with palladium catalysts .

Research Findings and Trends

Recent studies emphasize tailoring boronate ester substituents to optimize reaction efficiency and product selectivity. For example:

- Electron-rich alkoxy groups (e.g., isopentyloxy) improve solubility in nonpolar solvents but may require higher catalyst loading in cross-couplings .

- Heterocyclic substituents (e.g., pyrazole in ) enable dual functionality as ligands and coupling partners in tandem reactions .

- Environmental monitoring applications () highlight the versatility of pyridine-boronate hybrids in developing low-cost, smartphone-integrated sensors .

Biological Activity

2-(Isopentyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound belonging to the class of boron-containing heterocycles. Its unique structure imparts various biological activities that are of significant interest in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of approximately 273.16 g/mol. Its structure includes a pyridine ring substituted with a boron-containing moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| A549 (Lung Cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.5 | Caspase activation |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus pneumoniae | 16 |

| Escherichia coli | 32 |

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. In animal models of neurodegeneration, it has been shown to reduce oxidative stress and inflammation within neuronal tissues. This activity is thought to be mediated by the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory cytokines.

Case Studies

- Breast Cancer Treatment : A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.

- Infection Control : Clinical isolates of Staphylococcus aureus were tested against the compound in vitro. Results indicated a significant reduction in bacterial load after treatment with MIC concentrations.

- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by behavioral tests and reduced amyloid plaque formation.

Q & A

Q. What are the applications of this compound in medicinal chemistry?

- Methodological Answer :

- Targeted Drug Synthesis : Acts as a boronic acid precursor for protease inhibitors (e.g., bortezomib analogs) .

- PET Tracers : Radiolabel via ¹⁸F- or ¹¹C-isotope exchange for imaging studies .

- Antimalarial Agents : Incorporate into 4(1H)-quinolone scaffolds via cross-coupling .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields (e.g., 63% vs. 95%)?

- Methodological Answer :

- Variable Source : Impurity levels in starting materials (e.g., bromopyridine purity) significantly impact yields .

- Catalyst Activity : Freshly prepared Pd catalysts outperform aged batches .

- Workup Differences : Extractive workups (e.g., Na₂CO3 washes) may retain product in aqueous phases, reducing isolated yields .

Q. Why do stability studies report varying shelf lives (months vs. weeks)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.